molecular formula C13H10FN3OS B5884553 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide

3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B5884553
M. Wt: 275.30 g/mol
InChI Key: PEPSGZHPSXCYGO-UHFFFAOYSA-N
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Description

3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group at the 3-position and a pyridin-2-ylcarbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation and reduction reactions could lead to different oxidation states of the compound.

Scientific Research Applications

3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets.

    Chemical Research: The compound can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The fluoro group and the pyridin-2-ylcarbamothioyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-pyrimidinyl)benzamide
  • 3-bromo-N-(2-pyridinyl)benzamide
  • 3-iodo-N-(2-pyridinyl)benzamide

Comparison

Compared to these similar compounds, 3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the presence of the carbamothioyl group, which can impart different chemical and biological properties. The fluoro group also influences the compound’s reactivity and interaction with biological targets, making it distinct from its bromo and iodo analogs .

Properties

IUPAC Name

3-fluoro-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPSGZHPSXCYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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